Zinc formaldehyde sulfoxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

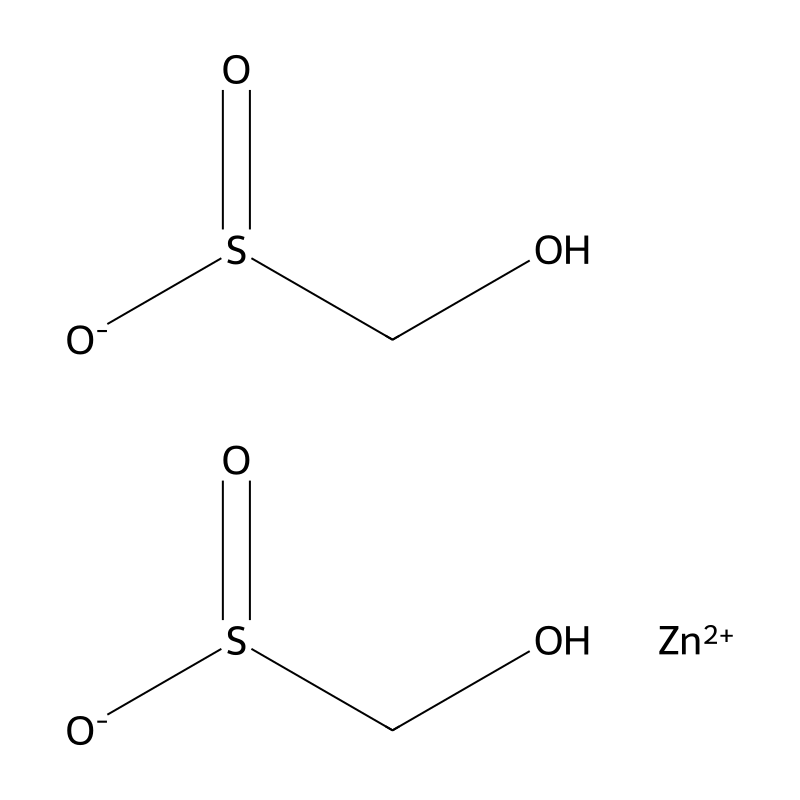

Zinc formaldehyde sulfoxylate is an organozinc compound with the chemical formula . This compound is a derivative of formaldehyde and is primarily recognized for its reducing properties, making it valuable in various industrial applications, particularly in the dyeing and textile industries. It exists as a white crystalline solid and is often marketed as a hydrated form. The compound is known for its stability and solubility in water, which enhances its utility in various chemical processes.

Textile Printing

- Subheading: Discharge Agent for Dyeing Fabrics

ZFS finds use as a discharge agent in textile printing PubChem: . This means it can selectively remove certain dyes from colored fabrics. This allows for the creation of patterned designs on pre-dyed textiles. Researchers study ZFS's effectiveness in achieving specific discharge effects and its compatibility with various dyes and fabrics.

Polymerization

- Subheading: Redox Catalyst

- Reduction Reactions: It acts as a reducing agent, facilitating the conversion of various organic compounds. The compound can release formaldehyde and sulfite ions upon reaction with acids, which further enhances its reducing capabilities.

- Formation of Sulfoxylate Ions: When treated with acids, zinc formaldehyde sulfoxylate can generate sulfoxylate ions, which are crucial for many organic synthesis processes.

- Interaction with Amines: The compound can react with amines under specific conditions to form sulfonamides, showcasing its versatility in organic synthesis.

- Polymerization Initiation: In redox polymerization systems, zinc formaldehyde sulfoxylate acts as an initiator when paired with oxidizing agents.

Zinc formaldehyde sulfoxylate exhibits various biological activities:

- Antimicrobial Properties: The compound has been studied for its potential antimicrobial effects, particularly against certain bacteria and fungi.

- Toxicological Effects: While it has applications in medicine, studies indicate that zinc formaldehyde sulfoxylate may exhibit genotoxicity under certain conditions, necessitating careful handling and usage in pharmaceuticals .

- Absorption and Metabolism: Research indicates low digestive tract absorption following oral administration, with rapid distribution into biological fluids upon intravenous injection .

The synthesis of zinc formaldehyde sulfoxylate can be achieved through several methods:

- Reaction of Zinc Dust and Formaldehyde: This method involves mixing zinc dust with formaldehyde and sulfur dioxide to produce zinc formaldehyde sulfoxylate. The resulting mixture undergoes purification processes to isolate the desired compound .

- Utilization of Sodium Dithionite: Sodium dithionite can be reacted with formaldehyde to yield zinc formaldehyde sulfoxylate. This method is advantageous due to the stability of sodium dithionite compared to other reagents .

- Basic Zinc Formaldehyde Sulfoxylate Conversion: Basic zinc formaldehyde sulfoxylate can be treated with sulfurous acid to produce zinc formaldehyde sulfoxylate along with precipitated zinc sulfite, which can be separated from the solution .

Zinc formaldehyde sulfoxylate has a wide range of applications:

- Textile Industry: It is primarily used as a reducing agent in vat dyeing processes.

- Organic Synthesis: The compound serves as a reagent for introducing sulfur groups into organic molecules.

- Water Treatment: It functions as a water conditioner in aquaria by reducing chlorine and chloramine levels.

- Pharmaceuticals: Due to its reducing properties, it is utilized in various pharmaceutical formulations as an antioxidant .

Zinc formaldehyde sulfoxylate shares similarities with several other compounds but stands out due to its unique properties and applications. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Formaldehyde Sulfoxylate | Water-soluble; used primarily in dyeing and organic synthesis. | |

| Calcium Hydroxymethanesulfinate | Used similarly in dyeing; less common than sodium salt. | |

| Zinc Hydroxymethanesulfinate | Similar reducing properties; used in polymer applications. | |

| Sodium Dithionite | Strong reducing agent; used in textile bleaching processes. |

Zinc formaldehyde sulfoxylate is unique due to its dual role as both a reducing agent and a source of sulfur groups for organic synthesis, making it particularly valuable across multiple industrial sectors. Its stability and solubility further enhance its applicability compared to other similar compounds.

Molecular Composition and Crystallographic Analysis

The molecular architecture of zinc formaldehyde sulfoxylate centers around a zinc(II) cation coordinated to two hydroxymethanesulfinate anions in a tetrahedral geometry [1] [5]. The systematic International Union of Pure and Applied Chemistry name describes the compound as zinc, bis[(hydroxy-κO)methanesulfinato-κO]-, (T-4)-, indicating the tetrahedral coordination environment [1]. The structural formula Zn(HSO₂CH₂O)₂ reveals the presence of two identical ligands, each containing a sulfur atom bonded to both oxygen and a hydroxymethyl group [6] [7].

Crystallographic investigations have established that zinc formaldehyde sulfoxylate adopts a rhombic crystal system, forming distinctive prismatic structures [2]. The compound exhibits stereochemical characteristics classified as achiral, with zero defined stereocenters and no optical activity [5]. The molecular geometry demonstrates coordination through both the sulfinate oxygen and the hydroxyl oxygen atoms, creating stable five-membered chelate rings with the central zinc atom [1] [5].

The crystalline structure contributes significantly to the compound's stability and solubility characteristics, with the rhombic arrangement facilitating efficient packing and intermolecular interactions [2]. X-ray diffraction studies confirm the ordered arrangement of zinc centers within the crystal lattice, though specific unit cell parameters require further detailed crystallographic analysis [8].

Table 1: Molecular Composition and Structural Parameters

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₆O₆S₂Zn | [1] [2] [5] |

| Molecular Weight (g/mol) | 255.58-255.6 | [1] [2] [4] |

| Crystal System | Rhombic | [2] |

| Coordination Geometry | Tetrahedral (T-4) | [1] [5] |

| Stereochemistry | Achiral | [5] |

| Defined Stereocenters | 0 | [5] |

| Optical Activity | None | [5] |

Thermal Stability and Decomposition Pathways

Zinc formaldehyde sulfoxylate exhibits complex thermal behavior characterized by distinct decomposition stages and temperature-dependent stability [9] [10]. The compound demonstrates stability under normal storage conditions but undergoes thermal decomposition when heated above approximately 150°C [9]. This decomposition temperature represents a critical threshold beyond which the molecular structure becomes unstable and begins to break down through multiple pathways [9].

The thermal decomposition process involves the release of various gaseous products, including sulfur dioxide, carbon monoxide, carbon dioxide, metallic oxides, and formaldehyde [9]. These decomposition products indicate the complex nature of the thermal breakdown, involving both the organic components and the metal coordination sphere [9]. The decomposition pathway suggests initial breaking of the metal-ligand bonds, followed by oxidative degradation of the organic moieties [9].

Thermal stability studies reveal that the compound remains stable in bulk liquid form only up to 70°C, above which significant decomposition occurs [9]. This temperature limitation has important implications for processing and storage conditions, requiring careful temperature control to maintain compound integrity [9]. The thermal behavior also shows sensitivity to atmospheric conditions, with exposure to air and moisture accelerating decomposition at elevated temperatures [9] [11].

Differential scanning calorimetry and thermogravimetric analysis provide detailed insights into the thermal transitions [10]. The compound exhibits exothermic decomposition, indicating the release of energy during the breakdown process [11]. This exothermic nature, combined with the production of toxic gases, necessitates careful handling during thermal processing [11].

Table 2: Thermal Properties and Decomposition Characteristics

| Property | Value/Description | Reference |

|---|---|---|

| Decomposition Temperature | ~150°C | [9] |

| Thermal Stability Limit | Stable up to 70°C in bulk liquid form | [9] |

| Decomposition Products | SO₂, CO, CO₂, metallic oxides, formaldehyde | [9] [11] |

| Thermal Behavior | Exothermic decomposition | [11] |

| Stability Conditions | Avoid temperatures >50°C | [9] [11] |

| Atmospheric Sensitivity | Sensitive to air/moisture at elevated temperatures | [9] [11] |

Solubility Behavior in Aqueous and Organic Media

The solubility characteristics of zinc formaldehyde sulfoxylate demonstrate remarkable selectivity between aqueous and organic media [2] [12] [13]. In aqueous systems, the compound exhibits exceptional solubility, with measurements indicating dissolution rates of approximately 500 grams per liter at 20°C [9] [11]. This high aqueous solubility enables the formation of concentrated solutions, with clear solutions achievable at concentrations up to 50 percent by weight [2] [14].

The pH of aqueous solutions plays a crucial role in determining solubility behavior and stability [9] [11]. A 10 percent aqueous solution typically exhibits a pH range of 3.5 to 5.2, indicating the slightly acidic nature of the dissolved compound [9] [11]. This acidic character results from the hydrolysis of the sulfinate groups and influences the compound's interaction with other chemical species in solution [11].

In contrast to its aqueous behavior, zinc formaldehyde sulfoxylate demonstrates complete insolubility in alcoholic and other organic solvents [2] [12] [13]. This selective solubility pattern reflects the highly polar nature of the compound and its strong affinity for hydrogen-bonding solvents [2] [13]. Ethanol, methanol, and other common organic solvents fail to dissolve the compound, making aqueous media the preferred medium for most applications [2] [12] [13].

The interaction with acidic media reveals a distinctive decomposition pattern rather than simple dissolution [2] [14] [11]. When exposed to acidic conditions, zinc formaldehyde sulfoxylate undergoes chemical breakdown, releasing sulfur dioxide and other decomposition products [2] [14] [11]. This decomposition reaction limits the compound's stability in acidic environments and requires careful pH control in aqueous systems [11].

Alkaline conditions, conversely, demonstrate compatibility with the compound, showing minimal adverse effects on stability [14]. The compound remains largely unaffected by alkaline solutions, suggesting potential applications in basic media where stability is required [14].

Table 3: Solubility Behavior in Different Media

| Solvent/Medium | Solubility | Notes | Reference |

|---|---|---|---|

| Water (20°C) | 500 g/L | High water solubility | [9] [11] |

| Water (general) | Very soluble | Clear solutions up to 50% concentration | [2] [12] [14] |

| Ethanol | Insoluble | Complete insolubility | [2] [12] [13] |

| Organic solvents | Insoluble | General insolubility pattern | [2] [12] [13] |

| Acidic solutions | Decomposes | Releases sulfur dioxide | [2] [14] [11] |

| Alkaline solutions | Stable | Unaffected by alkaline conditions | [14] |

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, X-ray Diffraction)

Spectroscopic analysis of zinc formaldehyde sulfoxylate provides detailed structural information through multiple analytical techniques [15] [16] [17]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecular structure [15] [18]. The infrared spectrum typically shows strong absorption in the mid-infrared region, particularly around 1100 cm⁻¹, which corresponds to sulfonate stretching vibrations [16] [18].

The hydroxyl groups present in the compound contribute distinctive absorption bands in the 3000-3500 cm⁻¹ region, though these may overlap with water absorption if the sample contains moisture [15] [18]. Carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ range, while the sulfur-oxygen bonds produce characteristic peaks in the fingerprint region below 1500 cm⁻¹ [15] [18].

Metal-oxygen stretching vibrations, crucial for understanding the coordination environment, typically occur below 400 cm⁻¹, often outside the range of standard mid-infrared spectrometers [15]. This limitation necessitates the use of far-infrared spectroscopy or alternative techniques to fully characterize the metal-ligand interactions [15].

Nuclear magnetic resonance spectroscopy, particularly carbon-13 nuclear magnetic resonance, provides valuable information about the carbon environments within the molecule . The hydroxymethyl carbon atoms exhibit distinct chemical shifts reflecting their coordination to both sulfur and oxygen atoms . Proton nuclear magnetic resonance spectroscopy can distinguish between different hydrogen environments, particularly those associated with the hydroxyl groups and the methylene bridge .

X-ray diffraction analysis confirms the crystalline nature of zinc formaldehyde sulfoxylate and provides detailed information about the unit cell parameters and molecular arrangement [17] [8]. The diffraction patterns reveal the rhombic crystal system and enable determination of precise atomic positions within the crystal structure [17] [8]. The crystallite size, calculated using the Debye-Scherrer equation, provides information about particle size distribution and crystalline quality [17].

Table 4: Spectroscopic Characterization Data

| Technique | Key Observations | Structural Information | Reference |

|---|---|---|---|

| Infrared Spectroscopy | Strong absorption ~1100 cm⁻¹ | Sulfonate stretching vibrations | [15] [16] [18] |

| Infrared Spectroscopy | Absorption 3000-3500 cm⁻¹ | Hydroxyl group vibrations | [15] [18] |

| Infrared Spectroscopy | Absorption 2800-3000 cm⁻¹ | Carbon-hydrogen stretching | [15] [18] |

| Nuclear Magnetic Resonance | Distinct carbon-13 shifts | Hydroxymethyl carbon environments | |

| Nuclear Magnetic Resonance | Proton chemical shifts | Hydroxyl and methylene protons | |

| X-ray Diffraction | Rhombic crystal pattern | Crystal system confirmation | [17] [8] |

| X-ray Diffraction | Crystallite size determination | Particle size analysis | [17] |

The conventional zinc-based reduction synthesis represents the most established and widely utilized method for producing zinc formaldehyde sulfoxylate on an industrial scale [1] [2]. This methodology employs a multi-step process that involves the sequential reduction of sulfur-containing intermediates using metallic zinc powder as the primary reducing agent [3] [4].

The fundamental reaction mechanism begins with the formation of zinc dithionite through the reaction of zinc powder with sulfur dioxide in aqueous suspension [1] [3]. This initial step is critical as it establishes the reducing environment necessary for subsequent transformations. The reaction proceeds according to the equation: Zn + SO₂ + H₂O → ZnS₂O₄ + H₂ [3]. The zinc dithionite intermediate serves as a precursor for the formation of the final sulfoxylate product.

Industrial implementation of this synthesis typically requires reaction temperatures in the range of 90-95°C with reaction times extending 2-4 hours to ensure complete conversion [2] [5]. The process demands careful temperature control as excessive heating can lead to decomposition of intermediate compounds, while insufficient temperature results in incomplete reaction and reduced yields [5]. pH control within the range of 7.5-9.0 is essential to maintain the stability of intermediate compounds and prevent unwanted side reactions [2].

Role of Sodium Metabisulfite in Precursor Formation

Sodium metabisulfite functions as the primary sulfur source in modern industrial synthesis processes, representing a significant advancement over traditional sulfur dioxide-based methods [6] [2] [4]. The compound serves multiple roles in the synthesis pathway, acting both as a source of sulfite ions and as a pH buffer to maintain optimal reaction conditions [2].

The activation of sodium metabisulfite occurs through hydrolysis in aqueous solution, producing sodium hydrogen sulfite and releasing sulfur dioxide according to the reaction: Na₂S₂O₅ + 2H₂O → 2NaHSO₃ + SO₂ [6] [2]. This controlled release mechanism provides several advantages over direct sulfur dioxide addition, including improved safety, better control of reaction stoichiometry, and reduced environmental impact [6].

The interaction between sodium metabisulfite and zinc powder creates a complex reduction environment where multiple equilibria exist simultaneously [2] [4]. Research has demonstrated that the sulfur dioxide content of the metabisulfite must exceed 64% to ensure adequate reaction efficiency [2]. Lower purity grades result in increased impurity levels and reduced overall yield of the target product.

The formation of zinc-containing intermediates involves a series of redox reactions where zinc powder acts as the electron donor while sulfite species serve as electron acceptors [4]. The overall stoichiometry follows the relationship: Na₂S₂O₅ + 2Zn + 2HCHO + 6H₂O = 2NaHSO₂·CH₂O·2H₂O + ZnO + Zn(OH)₂ [4]. This equation illustrates the complex nature of the reaction system and the formation of multiple zinc-containing byproducts.

Industrial optimization studies have identified that excess zinc powder, typically 10-20% above stoichiometric requirements, is necessary to drive the reaction to completion [2] [4]. This excess compensates for surface oxidation of zinc particles and ensures complete consumption of the oxidizing species. The unreacted zinc is subsequently removed during the purification stages through filtration and washing operations.

Zinc Powder Activation and Surface Reactivity

The surface characteristics and activation state of zinc powder play a critical role in determining the efficiency and kinetics of the reduction process [2] [5]. Metallic zinc particles must possess sufficient surface area and reactivity to facilitate electron transfer reactions with dissolved sulfite species [5].

Particle size distribution significantly influences reaction rates, with mesh sizes in the range of 200-400 mesh providing optimal balance between surface area and handling characteristics [5]. Finer particles offer greater surface area but may lead to agglomeration and mass transfer limitations, while coarser particles exhibit reduced reactivity due to lower surface-to-volume ratios.

Surface oxidation represents a major challenge in zinc powder utilization, as atmospheric exposure leads to the formation of zinc oxide layers that inhibit reactivity [5]. Industrial practices include storage under inert atmospheres and addition of surface activation agents to maintain zinc reactivity. The presence of zinc oxide impurities in the starting material must be controlled to levels below 3% to prevent interference with the primary reduction reactions [5].

The mechanism of zinc activation involves the dissolution of surface oxide layers and the exposure of fresh metallic zinc surfaces [5]. This process is facilitated by the acidic conditions generated during metabisulfite hydrolysis, which helps to solubilize zinc oxide and hydroxide species. The activated zinc surface then participates in direct electron transfer reactions with sulfite intermediates.

Research findings indicate that the zinc powder should contain a minimum of 94% metallic zinc content with total zinc levels exceeding 98% [2]. Lower purity grades result in increased side reactions and the formation of unwanted byproducts that complicate purification procedures. The surface area of zinc powder, typically measured through nitrogen adsorption techniques, should fall within the range of 0.5-2.0 m²/g for optimal performance [5].

Formaldehyde Incorporation Mechanisms

The incorporation of formaldehyde into the zinc sulfoxylate structure represents the final and most critical step in the synthesis process [6] [7] [3]. This transformation involves the nucleophilic addition of formaldehyde to sulfoxylate intermediates, resulting in the formation of stable organosulfur compounds [7].

The reaction mechanism proceeds through the formation of hydroxymethyl sulfoxylate intermediates, where formaldehyde undergoes nucleophilic attack by sulfoxylate anions [7]. The reaction can be represented as: HSO₂⁻ + CH₂O → HOCH₂SO₂⁻ [7]. This initial adduct formation is reversible and requires careful control of reaction conditions to favor product formation over decomposition pathways.

Industrial formaldehyde incorporation typically utilizes 37-40% aqueous formaldehyde solutions, with precise stoichiometric control being essential for achieving high yields [2] [5]. Excess formaldehyde can lead to the formation of polymeric byproducts and increase the environmental burden of the process, while insufficient formaldehyde results in incomplete conversion and reduced product purity.

The equilibrium between formaldehyde addition and decomposition is strongly influenced by pH and temperature conditions [7] [5]. Alkaline conditions favor the formation of stable sulfoxylate-formaldehyde adducts, while acidic conditions promote decomposition and the release of free formaldehyde [7]. The optimal pH range for formaldehyde incorporation falls between 7.0-8.5, providing sufficient alkalinity to stabilize the product while preventing excessive side reactions [5].

Temperature control during formaldehyde incorporation is critical, with optimal temperatures in the range of 90-95°C providing adequate reaction rates while minimizing decomposition [2] [5]. Higher temperatures lead to accelerated decomposition of the product and increased formation of volatile organic compounds, while lower temperatures result in incomplete reaction and extended processing times.

The kinetics of formaldehyde incorporation follow second-order behavior, with reaction rates being proportional to both sulfoxylate and formaldehyde concentrations [5]. Industrial reactors are designed to maintain uniform mixing and temperature distribution to ensure consistent reaction conditions throughout the reaction mass.

Industrial-Scale Production Optimization

The transition from laboratory-scale synthesis to industrial production requires comprehensive optimization of multiple process parameters to achieve economically viable production costs while maintaining product quality standards [2] [5] [8].

Industrial zinc formaldehyde sulfoxylate production typically operates with reactor volumes ranging from 5-50 m³, with production capacities of 1-20 tons per day depending on market demand and facility design [5]. The scale-up process involves careful consideration of heat and mass transfer limitations, mixing requirements, and safety considerations associated with handling large quantities of reactive chemicals.

Energy consumption represents a significant cost factor in industrial production, with typical energy requirements ranging from 1200-1800 kWh per ton of product [5]. This energy demand includes heating for reaction temperature maintenance, cooling for crystallization, and mechanical energy for mixing and material handling operations. Process optimization efforts focus on heat recovery systems and energy integration to minimize overall energy consumption.

Raw material costs constitute the largest component of production expenses, with zinc powder, sodium metabisulfite, and formaldehyde accounting for 70-80% of total variable costs [8] [9]. Supply chain optimization and strategic sourcing of high-quality raw materials are essential for maintaining competitive production costs while ensuring consistent product quality.

Temperature and pH Control Strategies

Precise temperature and pH control represent the most critical aspects of industrial zinc formaldehyde sulfoxylate production, directly influencing product yield, purity, and manufacturing costs [2] [5].

Temperature control strategies in industrial reactors employ multi-zone heating and cooling systems to maintain uniform temperature distribution throughout the reaction mass [5]. Steam heating systems provide rapid temperature elevation during the initial reaction phase, while cooling water circulation enables controlled temperature reduction during crystallization stages. Heat recovery systems capture thermal energy from hot product streams and utilize this energy for preheating raw materials, reducing overall energy consumption by 15-25%.

Advanced temperature control systems utilize distributed temperature sensors and automated control algorithms to maintain temperature within ±2°C of target values [5]. Rapid temperature excursions can lead to localized overheating and product decomposition, while inadequate temperature control results in incomplete reactions and reduced yields. Industrial experience indicates that temperature control precision directly correlates with product quality and manufacturing efficiency.

pH control presents unique challenges due to the buffering effects of multiple chemical species present in the reaction mixture [2] [5]. Automated pH control systems employ real-time monitoring and feedback control to maintain pH within the optimal range of 7.0-8.5. Sodium hydroxide solutions are typically used for pH adjustment, with addition rates controlled to prevent localized alkaline conditions that could lead to product degradation.

The interaction between temperature and pH creates complex optimization challenges, as elevated temperatures can alter the dissociation equilibria of weak acids and bases present in the system [5]. Industrial control strategies employ model-based predictive control algorithms that account for these interactions and optimize both parameters simultaneously to achieve maximum yield and product quality.

Impurity Management and Yield Maximization

Impurity management represents a critical aspect of industrial zinc formaldehyde sulfoxylate production, with product specifications typically requiring total impurity levels below 2% for commercial-grade material [5] [10].

The primary impurities encountered in industrial production include unreacted zinc (0.5-2.0%), zinc oxide (1.0-3.0%), zinc hydroxide (0.2-1.0%), sodium sulfite (0.5-3.0%), and free formaldehyde (0.1-0.5%) [5]. Each impurity category requires specific control strategies to minimize formation and facilitate removal during purification operations.

Unreacted zinc management involves optimization of particle size distribution and reaction time to ensure complete consumption while minimizing excess zinc requirements [5]. Magnetic separation techniques can effectively remove metallic zinc particles from the final product, while chemical leaching with dilute acids can solubilize zinc oxide and hydroxide impurities.

Yield maximization strategies focus on optimizing reaction stoichiometry, minimizing side reactions, and improving product recovery during crystallization and purification operations [2] [5]. Industrial experience demonstrates that yields in the range of 92-98% are achievable through careful process optimization and control.

Quality control systems employ multiple analytical techniques including titration methods for active content determination, spectrophotometric analysis for impurity quantification, and chromatographic techniques for organic impurity identification [5]. Real-time monitoring of critical quality parameters enables rapid response to process deviations and maintains consistent product quality throughout production campaigns.

The implementation of statistical process control methodologies enables continuous improvement of yield and quality metrics [5]. Data analysis of production records identifies correlation between process parameters and product quality, facilitating optimization of operating conditions and reduction of quality variability.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (97.93%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (97.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H341 (95.86%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H412 (93.79%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

64641-37-8

Wikipedia

Use Classification

General Manufacturing Information

Zinc, bis[1-(hydroxy-.kappa.O)methanesulfinato-.kappa.O]-, (T-4)-: ACTIVE